molecular formula C10H8O2 B1518981 6-Methyl-2-benzofurancarboxaldehyde CAS No. 53715-92-7

6-Methyl-2-benzofurancarboxaldehyde

Cat. No. B1518981
CAS RN: 53715-92-7
M. Wt: 160.17 g/mol
InChI Key: OHGRBJLIDHOZHA-UHFFFAOYSA-N
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Description

6-Methyl-2-benzofurancarboxaldehyde is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives, including 6-Methyl-2-benzofurancarboxaldehyde, has been a topic of interest in recent years. The construction of the benzofuran ring, a key step in the synthesis of these compounds, has been achieved through methods such as free radical cyclization cascade and proton quantum tunneling . These methods have not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of 6-Methyl-2-benzofurancarboxaldehyde consists of a benzofuran ring with a methyl group attached to the 6th carbon and a carboxaldehyde group attached to the 2nd carbon .


Chemical Reactions Analysis

Benzofuran compounds, including 6-Methyl-2-benzofurancarboxaldehyde, have been shown to participate in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

  • Antiviral Activities

    Amide derivatives containing the alpha-aminophosphonate moiety, synthesized from benzaldehydes like 6-Methyl-2-benzofurancarboxaldehyde, have been shown to possess antiviral activities. These compounds exhibited significant inactivation effects on Tobacco Mosaic Virus (TMV), comparable to commercial antiviral products (Hu et al., 2008).

  • Flavor Industry Applications

    6-Methyl-2-benzofurancarboxaldehyde is used in the flavor industry, especially for its apricot and almond-like aroma. Biologically produced benzaldehyde, derived from compounds like 6-Methyl-2-benzofurancarboxaldehyde, is preferable due to consumer acceptance and price advantages (Craig & Daugulis, 2013).

  • Organic Synthesis and Catalysis

    This compound is involved in organic synthesis processes, such as the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, using transient directing groups. Such methods are crucial for developing synthetic routes in organic chemistry (Chen & Sorensen, 2018).

  • Environmental Chemistry

    6-Methyl-2-benzofurancarboxaldehyde is significant in atmospheric chemistry studies, particularly in understanding the reactions of certain carbonyl compounds with radicals and ozone, which are crucial for air quality assessments (Smith et al., 1996).

  • Pharmaceutical Research

    Benzofuran-based hybrid compounds, including derivatives of 6-Methyl-2-benzofurancarboxaldehyde, have been studied for their potential in inhibiting cholinesterase activity and beta-amyloid aggregation. These properties are of interest in the development of treatments for Alzheimer's disease (Rizzo et al., 2008).

  • Electrochemical Methods

    The compound has been used in electrochemical methods for synthesizing new benzofuran derivatives. This involves the electrooxidation of catechols in the presence of specific reagents, an efficient synthesis approach in organic chemistry (Nematollahi et al., 2004).

Safety And Hazards

The safety data sheet for 2-Benzofurancarboxaldehyde suggests that it should be stored in a dark place and sealed in dry conditions at room temperature. It is also advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Benzofuran compounds, including 6-Methyl-2-benzofurancarboxaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on improving the synthesis methods and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

6-methyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGRBJLIDHOZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294462
Record name 6-Methyl-2-benzofurancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-benzofurancarboxaldehyde

CAS RN

53715-92-7
Record name 6-Methyl-2-benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53715-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-benzofurancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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